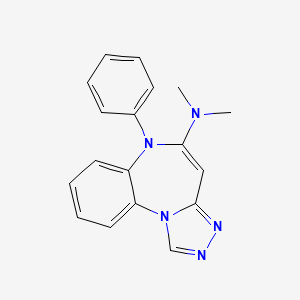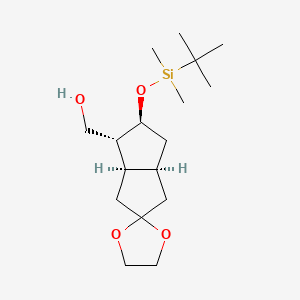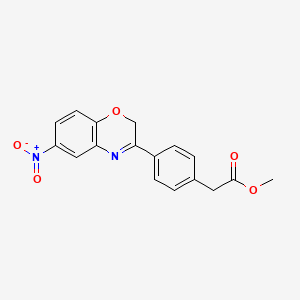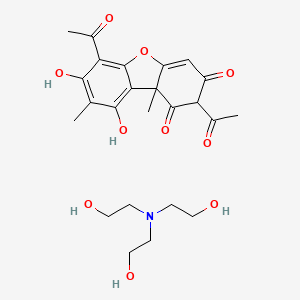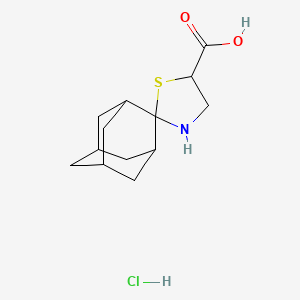
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- is a complex organic compound with a unique structure that combines elements of benzothiopyrano and pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.
Análisis De Reacciones Químicas
Types of Reactions
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme interactions, cellular processes, and biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- include other benzothiopyrano and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups, reactivity, and applications.
Uniqueness
The uniqueness of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
115091-86-6 |
|---|---|
Fórmula molecular |
C21H16N2O2S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-methoxy-4-(4-methoxyphenyl)-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O2S/c1-24-14-9-7-13(8-10-14)19-16(11-22)21(25-2)23-20-15-5-3-4-6-18(15)26-12-17(19)20/h3-10H,12H2,1-2H3 |
Clave InChI |
APXZBZSVHNZAMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3CSC4=CC=CC=C4C3=NC(=C2C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


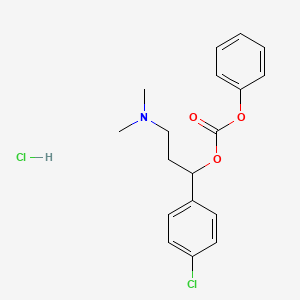

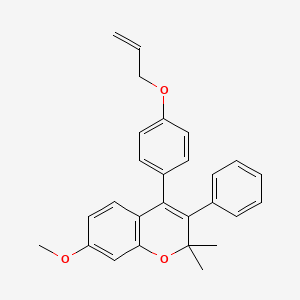
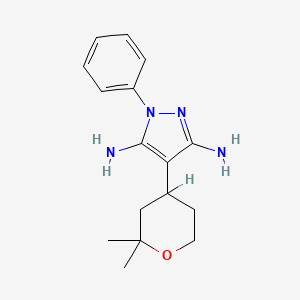
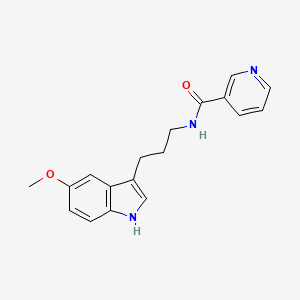
![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)

